molecular formula C8H5ClFNOS B8122811 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole CAS No. 1344684-79-2

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole

Cat. No.: B8122811
CAS No.: 1344684-79-2
M. Wt: 217.65 g/mol
InChI Key: YFOKOXIRXBOQGF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzothiazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenols with appropriate halogenated reagents. One common method includes the reaction of 2-amino-6-fluoro-5-methoxybenzenethiol with thionyl chloride (SOCl2) under reflux conditions. This reaction leads to the formation of the benzothiazole ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzothiazoles, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-1,3-benzothiazole: Lacks the methoxy group, which can affect its chemical properties and biological activities.

    2-Chloro-5-methoxy-1,3-benzothiazole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.

    6-Fluoro-5-methoxy-1,3-benzothiazole: Lacks the chlorine atom, which can alter its chemical behavior and biological effects.

Uniqueness

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole is unique due to the combination of chlorine, fluorine, and methoxy substituents on the benzothiazole ring. This unique combination can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOKOXIRXBOQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274345
Record name 2-Chloro-6-fluoro-5-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344684-79-2
Record name 2-Chloro-6-fluoro-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344684-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-5-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of copper(II) chloride (546 mg) and tert-butyl nitrite (0.600 mL) in acetonitrile (10 mL) was stirred at 50° C. for 20 min. To the reaction mixture was added a solution of 6-fluoro-5-methoxy-1,3-benzothiazol-2-amine (670 mg) in acetonitrile (10 mL), and the mixture was further stirred at 50° C. for 30 min. 1M Hydrochloric acid and saturated brine were added to the reaction mixture, and the insoluble material was filtered. The filtrate was extracted with ethyl acetate, the filtered insoluble material was dissolved in THF, and the solution was combined with the organic layer. The mixture was applied to silica gel column chromatography (ethyl acetate). The solvent was evaporated under reduced pressure and the obtained solid was washed with ethyl acetate/hexane to give the title compound (350 mg).
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
546 mg
Type
catalyst
Reaction Step Three

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